molecular formula C23H18N2O2S B2737545 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313252-18-5

4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2737545
CAS No.: 313252-18-5
M. Wt: 386.47
InChI Key: NZRNWVRMAPWLIF-UHFFFAOYSA-N
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Description

    Reagents: Methyl iodide, base (e.g., potassium carbonate)

    Conditions: Reflux

    Reaction: Alkylation to introduce dimethyl groups at the 4 and 6 positions

  • Step 3: Benzoylation

      Reagents: Benzoyl chloride, base (e.g., pyridine)

      Conditions: Room temperature

      Reaction: Formation of benzoyl-substituted benzothiazole

  • Step 4: Formation of Benzamide

      Reagents: Benzoyl-substituted benzothiazole, benzoyl chloride, base (e.g., triethylamine)

      Reaction: Coupling to form the final product

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzothiazole is then subjected to further functionalization.

    • Step 1: Synthesis of Benzothiazole Core

        Reagents: 2-aminothiophenol, benzaldehyde

        Conditions: Acidic medium, reflux

        Reaction: Cyclization to form 2-phenylbenzothiazole

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

        Conditions: Mild to moderate temperatures

    • Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

        Reagents: Sodium borohydride, lithium aluminum hydride

        Conditions: Room temperature to reflux

    • Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

        Reagents: Halogens, nitrating agents

        Conditions: Acidic or basic medium

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Benzyl alcohol derivatives

      Substitution: Halogenated or nitrated benzothiazole derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

    Biology

    Biologically, this compound has shown potential in various assays. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This specific compound is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.

    Medicine

    In medicinal chemistry, this compound is studied for its potential as a therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

    Industry

    Industrially, this compound can be used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.

    Mechanism of Action

    The mechanism of action of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-Phenylbenzothiazole
    • 4,6-Dimethyl-2-phenylbenzothiazole
    • N-Benzoylbenzamide

    Uniqueness

    Compared to similar compounds, 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both benzoyl and dimethyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.

    This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility

    Properties

    IUPAC Name

    4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H18N2O2S/c1-14-12-15(2)20-19(13-14)28-23(24-20)25-22(27)18-10-8-17(9-11-18)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,27)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NZRNWVRMAPWLIF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H18N2O2S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    386.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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